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Compound of Interest

Compound Name: 2-Bromo-2'-fluoroacetophenone

Cat. No.: B017065

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate
in synthetic organic chemistry, with significant applications in the pharmaceutical and
agrochemical industries. Its unique molecular architecture, featuring a reactive bromine atom, a
fluorine-substituted phenyl ring, and a carbonyl group, provides multiple sites for chemical
modification, rendering it an invaluable building block for complex molecular structures. This
guide provides a comprehensive overview of its chemical properties, synthesis, and key
applications, with a focus on its role in drug discovery and development.

The internationally recognized IUPAC name for this compound is 2-bromo-1-(2-
fluorophenyl)ethanone. It is also commonly referred to as 2-bromo-2'-fluoroacetophenone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-bromo-1-(2-
fluorophenyl)ethanone is presented below. This data is essential for its handling,
characterization, and use in synthetic protocols.
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Property Value Source(s)

Molecular Formula CsHeBrFO [1]

Molecular Weight 217.04 g/mol [1]

CAS Number 655-15-2 [1]
White to off-white solid or light

Appearance , [1][2]
yellow ol

Melting Point 25-27 °C [2]

Boiling Point 83-85 °C [2]

Density 1.574 g/mL at 25 °C [2]

B Slightly soluble in chloroform
Solubility [2]

and methanol

1H NMR (CDCls)

3 4.53 (d, J = 2.4 Hz, 2H),
7.13-7.20 (m, 1H), 7.27-7.30
(m, 1H), 7.54-7.61 (m, 1H),
7.91-7.96 (m, 1H)

[1]

13C NMR

Predicted shifts are available
in chemical databases.
Experimental data for similar
compounds suggests the
carbonyl carbon appears

around 190 ppm.

[3]4]

IR Spectroscopy

Characteristic peaks include a
strong C=0 stretch around
1700 cm~t and C-Br and C-F
stretches at lower

wavenumbers.

[4]115]

Mass Spectrometry

The mass spectrum would
show a characteristic isotopic
pattern for bromine (7°Br and
81Br).

[elr71el
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Experimental Protocols

The synthesis of 2-bromo-1-(2-fluorophenyl)ethanone is most commonly achieved through the
bromination of 2'-fluoroacetophenone. Below is a detailed experimental protocol based on
established literature procedures.[1]

Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone from
2'-Fluoroacetophenone

Materials:

1-(2-fluorophenyl)ethanone (15.1 g, 0.109 mol)

Acetic acid (150 mL)

Bromine (5.8 mL, 0.113 mol)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Saturated brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-
(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).

Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by
thin-layer chromatography.

Upon completion of the reaction, remove the acetic acid by distillation under reduced
pressure.
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e Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium
bicarbonate solution, water, and saturated brine.

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford 2-bromo-1-(2-fluorophenyl)ethanone as a light yellow oil (22.91 g,
97% yield).[1]

Characterization: The product should be characterized by *H NMR, 3C NMR, IR, and mass
spectrometry to confirm its identity and purity. The *H NMR spectrum should be consistent with
the data presented in the table above.[1]

Applications in Drug Development and Organic
Synthesis

2-Bromo-1-(2-fluorophenyl)ethanone is a versatile precursor for a wide range of biologically
active molecules, particularly heterocyclic compounds.[9][10][11] Its utility stems from the
electrophilic nature of the carbon bearing the bromine atom, making it susceptible to
nucleophilic attack, and the potential for cross-coupling reactions at the C-Br bond.

Key Intermediate in the Synthesis of Prasugrel

A prominent application of a derivative of 2-bromo-1-(2-fluorophenyl)ethanone is in the
industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis.[12][13]
[14] The synthesis involves the condensation of 2-bromo-1-cyclopropyl-2-(2-
fluorophenyl)ethanone with a thienopyridine core structure.[13]

Condensation
Base Acetonitrile

2-Bromo-1-cyclopropyl-2-
(2-fluorophenyl)ethanone

Acetylation Salt Formation

| Cond ion Product | (Acetic Anhydride, Base’ HCI Prasugrel Hydrochloride
(Desacetyl Prasugrel) IPlEzEiE e (Final API)

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Click to download full resolution via product page

Simplified workflow for the synthesis of Prasugrel HCI.
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Precursor for Biologically Active Heterocycles

The reactivity of 2-bromo-1-(2-fluorophenyl)ethanone makes it an excellent starting material for
the synthesis of various heterocyclic compounds with potential therapeutic applications,
including:

e Imidazo[1,2-a]pyridines: These fused heterocyclic systems are known to exhibit a wide range
of biological activities.[15]

» Anti-inflammatory and Anticancer Agents: The core structure of 2-bromo-1-(2-
fluorophenyl)ethanone can be incorporated into molecules designed to target specific
biological pathways involved in inflammation and cancer.[16]

« Antimicrobial Compounds: Derivatives of this compound are being explored for their potential
as antibacterial and antifungal agents.

Conclusion

2-Bromo-1-(2-fluorophenyl)ethanone is a fundamentally important building block in modern
organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined
physicochemical properties and versatile reactivity provide a robust platform for the
development of novel therapeutic agents and other high-value chemical entities. This guide has
provided a detailed overview of its synthesis, characterization, and key applications,
underscoring its significance for researchers and professionals in the field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromo-2'-fluoroacetophenone | 655-15-2 [chemicalbook.com]
e 2. pubs.acs.org [pubs.acs.org]

e 3.rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.ijres.org/papers/Volume-9/Issue-7/Series-3/F09075863.pdf
https://www.nbinno.com/article/other-organic-chemicals/exploring-chemical-versatility-1-2-bromo-4-fluorophenyl-ethanone-synthesis-guide-yp
https://www.benchchem.com/product/b017065?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8182528.htm
https://pubs.acs.org/doi/10.1021/acs.joc.1c00051
https://www.rsc.org/suppdata/c7/gc/c7gc00283a/c7gc00283a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

4. rsc.org [rsc.org]

5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | CBH6BrFO | CID 96749 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 6. dev.spectrabase.com [dev.spectrabase.com]
e 7. spectrabase.com [spectrabase.com]

o 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
e 9. mdpi.com [mdpi.com]

e 10. acgpubs.org [acgpubs.org]

e 11.iasj.rdd.edu.iq [iasj.rdd.edu.iq]

e 12. tandfonline.com [tandfonline.com]

e 13. asianpubs.org [asianpubs.org]

e 14. 2024.sci-hub.se [2024.sci-hub.se]

e 15. ijres.org [ijres.org]

e 16. nbinno.com [nbinno.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1-(2-
fluorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017065#2-bromo-2-fluoroacetophenone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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